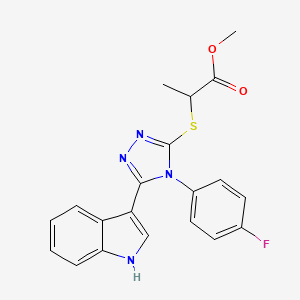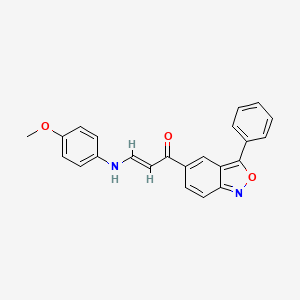
3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one" is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses a compound with a pyrazoline moiety and its hypoglycemic activity, which suggests that the compound might also be explored for potential hypoglycemic effects . The second paper describes the synthesis of a class of compounds with a benzofuran moiety and their antimicrobial and antioxidant activities . These studies indicate that the compound could be of interest in the development of new therapeutic agents due to the presence of moieties that are structurally similar to those with known biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of key intermediates such as oxazole or benzofuran derivatives, followed by condensation reactions like the Claisen–Schmidt reaction . The compound "3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one" could potentially be synthesized through similar pathways, involving the formation of the benzisoxazole ring, followed by a Knoevenagel condensation with an appropriate methoxyaniline derivative. The synthesis would likely require careful optimization to ensure the correct regioselectivity and yield of the final product.
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit certain features that are crucial for its biological activity. For example, the presence of a methoxy group may influence the molecule's electron distribution and its ability to interact with biological targets . The benzisoxazole and propenone moieties could contribute to the compound's binding affinity and selectivity towards certain enzymes or receptors. NMR, IR, MS, and elemental analysis would be essential techniques to characterize the structure and confirm the identity of the synthesized compound .
Chemical Reactions Analysis
The compound "3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one" may undergo various chemical reactions based on the functional groups present. The methoxy group could be subject to demethylation under certain conditions, while the propenone moiety might participate in Michael addition reactions with nucleophiles. The benzisoxazole ring could be involved in electrophilic substitution reactions, depending on the reaction conditions and the presence of catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and a methoxy group suggests that the compound would have a certain degree of lipophilicity, which could affect its solubility and absorption profile . The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular framework and the intermolecular forces present. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be used to study these properties .
科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
- A study conducted by Viji et al. (2020) focused on molecular docking and quantum chemical calculations of a related compound, revealing insights into its molecular structure and spectroscopic data. This study is significant for understanding the molecular interactions and properties of similar compounds (Viji et al., 2020).
Synthesis and Chemical Properties
- Research by Staskun and Es (1993) explored the synthesis of 3-benzoyl-2,1-benzisoxazoles and related derivatives, providing a foundation for understanding the chemical properties and potential applications of these compounds (Staskun & Es, 1993).
Phytochemical Studies
- A study on the stem wood of Sorbus lanata revealed the presence of various phenolic compounds, including derivatives related to 3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one, indicating potential applications in phytochemistry (Uddin et al., 2013).
Evaluation of Protecting Groups for Isoxazoles
- A study by Riess et al. (1998) evaluated protecting groups for isoxazoles, which is relevant for understanding the chemical manipulation and potential applications of related compounds (Riess et al., 1998).
Synthesis and Biological Activities
- The synthesis and biological activities of various acrylonitrile derivatives, including compounds related to 3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one, were investigated, contributing to the understanding of their potential therapeutic applications (Naruto et al., 1982).
Anticancer and Antimicrobial Activity Studies
- Viji et al. (2020) also conducted a study on the anticancer and antimicrobial activities of a related molecule, providing insights into its potential therapeutic applications (Viji et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This would involve discussing potential applications of the compound and areas for future research.
特性
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-10-8-18(9-11-19)24-14-13-22(26)17-7-12-21-20(15-17)23(28-25-21)16-5-3-2-4-6-16/h2-15,24H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLKGDDLFRLBC-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyanilino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

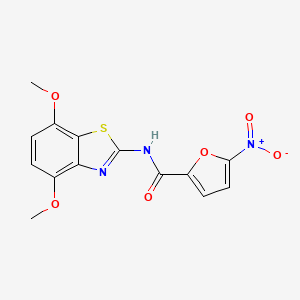
![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
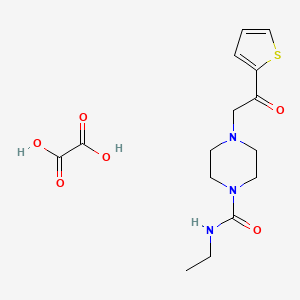
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
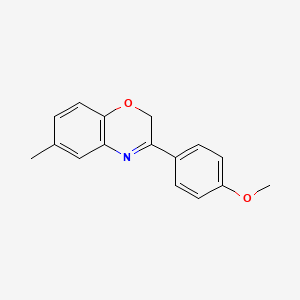
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
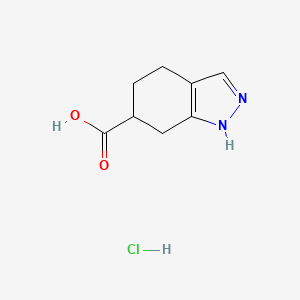
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)
